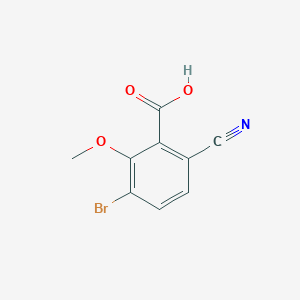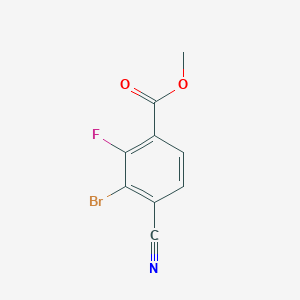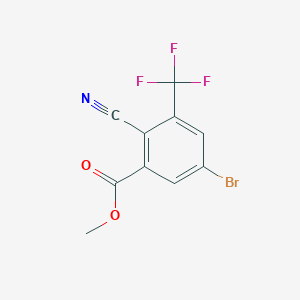
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate (MBCT) is an organic compound with a wide range of applications in scientific research. It is a brominated derivative of benzoic acid, and is used in a variety of organic synthesis and analytical techniques. MBCT is a versatile compound that has been used in various research applications, such as in the synthesis of new molecules, in the study of enzyme mechanisms, in the analysis of biomolecules, and in the development of new drugs.
Applications De Recherche Scientifique
Pharmaceutical Development
The incorporation of fluorine atoms into pharmaceuticals is a well-established strategy for enhancing drug properties. Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate can be used in the synthesis of fluorinated pharmaceuticals which are crucial for developing medications with improved efficacy, stability, and bioavailability .
Agrochemical Synthesis
In agrochemistry, the compound can be utilized to create agrochemicals with trifluoromethyl groups . These groups are known to confer increased biological activity and environmental resistance, making them valuable for crop protection agents .
Material Science
The trifluoromethyl group is significant in the design of advanced materials. Its inclusion in materials can lead to the development of products with unique properties such as increased durability and chemical resistance, which are essential in various industrial applications .
Catalysis
This compound can act as a precursor in photoredox catalysis . Photoredox catalysis is a branch of chemistry that uses light to activate a chemical reaction which is becoming increasingly important in organic synthesis and industrial processes .
Organic Synthesis
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate is valuable in the functionalization of alkenes and alkynes . This process is crucial for constructing complex organic molecules, which can be used in various chemical industries .
Medicinal Chemistry
In medicinal chemistry, the compound can be used to synthesize indole derivatives , which are prevalent in natural products and drugs. Indoles play a significant role in cell biology and are used in the treatment of various disorders .
Synthetic Methodology
The compound is involved in novel synthetic methods for creating biologically active molecules. These methods are essential for the rapid and efficient production of new compounds for testing and development .
Bioorganic Chemistry
Lastly, in bioorganic chemistry, it can be used to develop new synthetic pathways for creating molecules with potential therapeutic applications. This includes the synthesis of complex molecules that can interact with biological systems .
Propriétés
IUPAC Name |
methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(11)3-8(7(6)4-15)10(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBUNEJZNOODFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1413749.png)
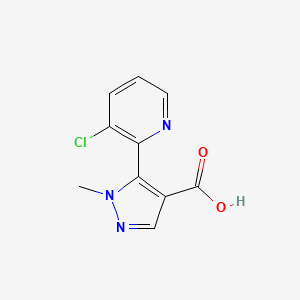

![1-[(5-Bromo-2-methylphenyl)methyl]azetidine](/img/structure/B1413759.png)

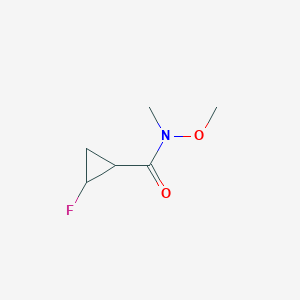
![3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine](/img/structure/B1413765.png)
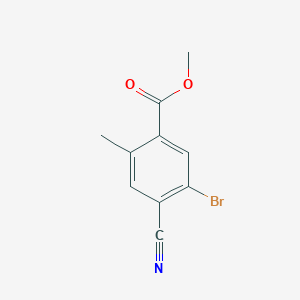

![3-[(Azetidin-1-yl)methyl]-5-bromoaniline](/img/structure/B1413768.png)


